![molecular formula C18H20O5 B12885153 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan CAS No. 24565-66-0](/img/structure/B12885153.png)
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing two benzene rings and one furan ring. The presence of methoxy and methyl groups at specific positions on the dibenzofuran core contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The initial step involves the formation of the dibenzofuran core through cyclization reactions of appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 1, 3, 7, and 9 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions using alkylation reactions with reagents such as methyl bromide or methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Biomolecules: Binding to proteins, nucleic acids, or other biomolecules to alter their function or stability.
Comparison with Similar Compounds
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan can be compared with other similar compounds, such as:
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzofuran: Similar structure but different substitution pattern.
2,6-Dimethyldibenzo[b,d]furan: Lacks methoxy groups, leading to different chemical properties.
1,3,7,9-Tetramethoxydibenzofuran: Lacks methyl groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
24565-66-0 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1,3,7,9-tetramethoxy-2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C18H20O5/c1-9-12(20-4)8-14-16(17(9)22-6)15-13(21-5)7-11(19-3)10(2)18(15)23-14/h7-8H,1-6H3 |
InChI Key |
JXAXVNKGLQZNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)OC)C3=C(C(=C(C=C3O2)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)

![6-[4-(Butylamino)phenyl]quinoline-5,8-dione](/img/structure/B12885104.png)
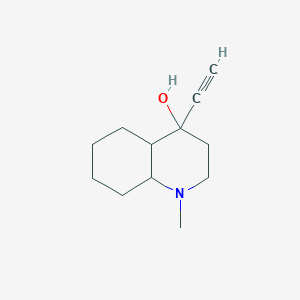
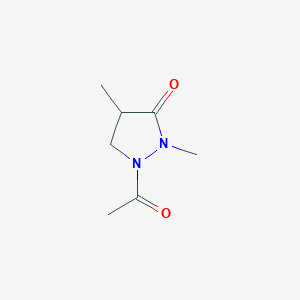

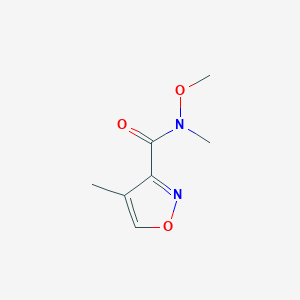
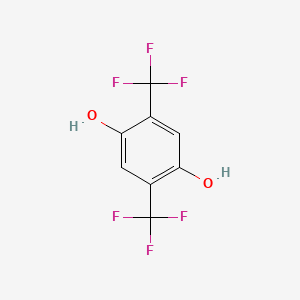

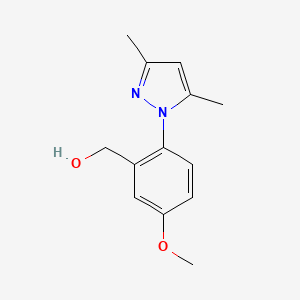


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

